![molecular formula C19H16N6OS B2471175 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 868967-28-6](/img/structure/B2471175.png)
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule. It contains several functional groups including a pyridine ring, a triazole ring, a pyridazine ring, a thio group, and an acetamide group .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups . The presence of these groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The compound’s chemical reactivity is likely influenced by its functional groups. For example, the triazole ring is known to participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Assessment : Karpina et al. (2019) conducted research on the synthesis and biological assessment of related compounds, focusing on their interesting biological properties. They developed a method for synthesizing novel compounds with diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, indicating the potential for varied applications in medicinal chemistry (Karpina et al., 2019).
Anti-Diabetic Drug Development : Bindu et al. (2019) explored the development of anti-diabetic medications. They synthesized and evaluated a family of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their potential use in diabetes treatment (Bindu et al., 2019).
Anticancer Effects : Wang et al. (2015) studied the modification of a related compound as a PI3Ks inhibitor, examining its antiproliferative activities against cancer cell lines and potential as an effective anticancer agent with low toxicity (Wang et al., 2015).
Chemical and Pharmacological Activities : Al-Afaleq and Abubshait (2001) focused on the preparation of pyrazolo[3,4-d]-pyrimidines with modifications at the 1-Position, highlighting the chemical and pharmacological activities of these compounds (Al-Afaleq & Abubshait, 2001).
Insecticidal Assessment : Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed their insecticidal effects against the cotton leafworm, indicating their potential application in pest control (Fadda et al., 2017).
Antimicrobial Activity : Prakash et al. (2011) conducted research on the antimicrobial activity of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, synthesized via an iodine(III)-mediated oxidative approach, indicating their potential as potent antimicrobial agents (Prakash et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (met332) could be responsible for the improved activity . This suggests that the compound might interact with its target through hydrogen bonding, leading to inhibition of the target’s activity.
Biochemical Pathways
Given that similar compounds are potential c-met kinase inhibitors , it can be inferred that the compound might affect pathways involving c-Met kinase. The c-Met kinase is involved in several cellular processes, including cell growth and survival, angiogenesis, and tissue regeneration. Inhibition of c-Met kinase can lead to the suppression of these processes, particularly in cancer cells where c-Met is often overexpressed.
Result of Action
Based on the potential inhibition of c-met kinase, the compound could potentially exhibit anti-tumor activity, as c-met kinase is often overexpressed in various types of cancer .
Action Environment
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-5-7-14(8-6-13)21-17(26)12-27-18-10-9-16-22-23-19(25(16)24-18)15-4-2-3-11-20-15/h2-11H,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPWMFSHPCXXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2471097.png)
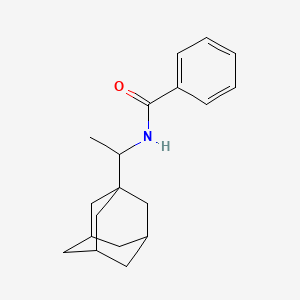
![2-[1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2471100.png)
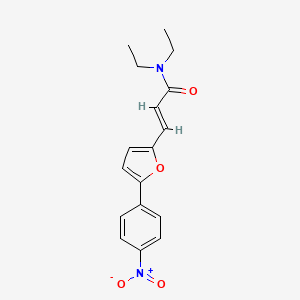
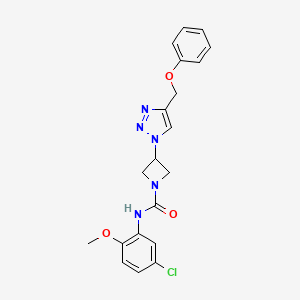
methanone](/img/structure/B2471105.png)
![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2471106.png)
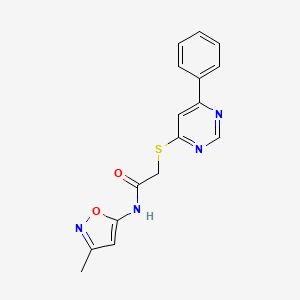
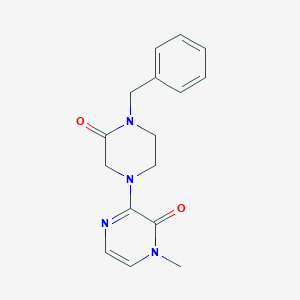
![N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2471109.png)
![N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine](/img/structure/B2471110.png)
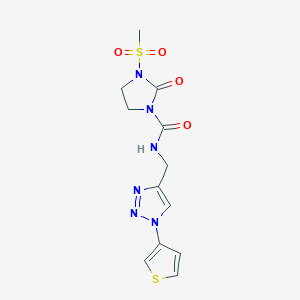
![8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2471114.png)